2(1H)-Naphthalenone, 1-(diphenylmethylene)-
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Overview
Description
2(1H)-Naphthalenone, 1-(diphenylmethylene)- is an organic compound with the molecular formula C22H16 This compound is characterized by a naphthalenone core with a diphenylmethylene substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Naphthalenone, 1-(diphenylmethylene)- typically involves the reaction of naphthalenone with diphenylmethane under specific conditions. One common method is the Friedel-Crafts alkylation, where naphthalenone reacts with diphenylmethane in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Naphthalenone, 1-(diphenylmethylene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the aromatic ring is substituted with different functional groups using reagents like halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), sulfonating agents (SO3)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
2(1H)-Naphthalenone, 1-(diphenylmethylene)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2(1H)-Naphthalenone, 1-(diphenylmethylene)- exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes and receptors, leading to changes in cellular pathways. For example, its potential anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Diphenylmethane: An organic compound with a similar diphenylmethylene structure but lacks the naphthalenone core.
Naphthalenone: The core structure of the compound without the diphenylmethylene substituent.
1,1-Diphenylethylene: Another compound with a diphenylmethylene group but with an ethylene linkage instead of a naphthalenone core.
Uniqueness
2(1H)-Naphthalenone, 1-(diphenylmethylene)- is unique due to the combination of the naphthalenone core and the diphenylmethylene substituent. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
51431-85-7 |
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Molecular Formula |
C23H16O |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
1-benzhydrylidenenaphthalen-2-one |
InChI |
InChI=1S/C23H16O/c24-21-16-15-17-9-7-8-14-20(17)23(21)22(18-10-3-1-4-11-18)19-12-5-2-6-13-19/h1-16H |
InChI Key |
HEBJDSCUPRFHOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C2C(=O)C=CC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
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